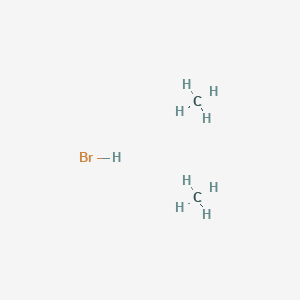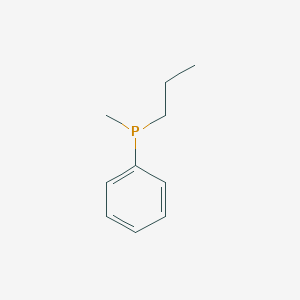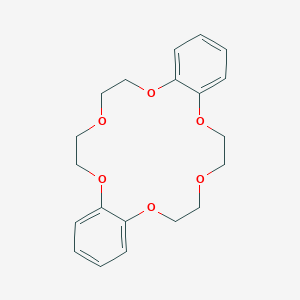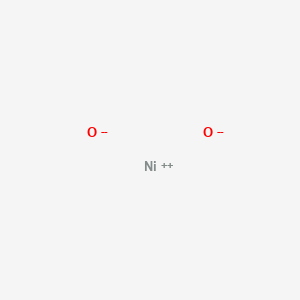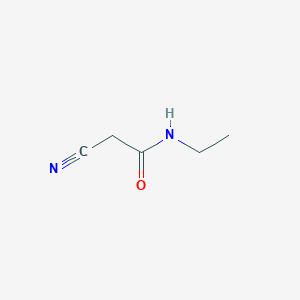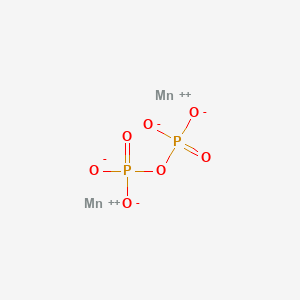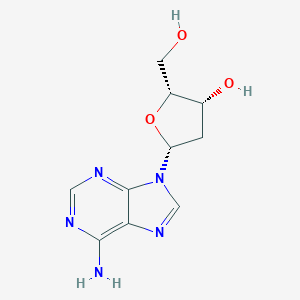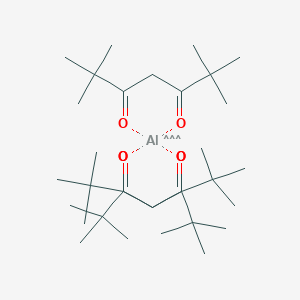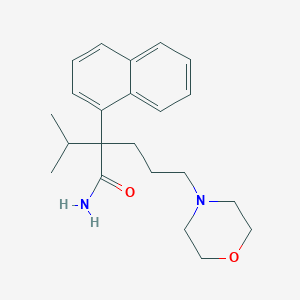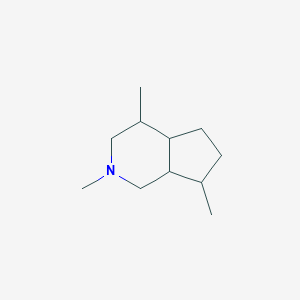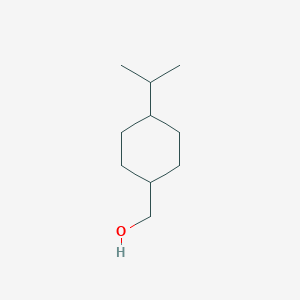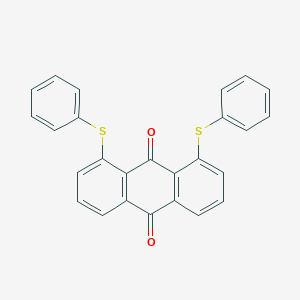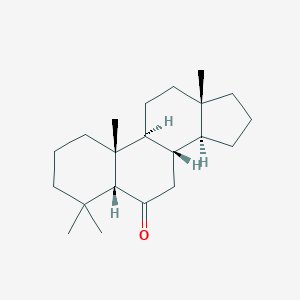
5beta-Androstan-6-one, 4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstan-6-one, 4,4-dimethyl- is a synthetic steroid that has been widely studied for its potential applications in scientific research. This compound is also known as 4,4-dimethyl-5α-androst-6-one or 4,4-DMAR, and it has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The exact mechanism of action of 5beta-Androstan-6-one, 4,4-dimethyl- is not fully understood, but it is thought to involve interactions with a number of different receptor systems in the brain and nervous system. Some studies have suggested that this compound may act as a partial agonist at certain GABA receptors, while others have suggested that it may modulate the activity of certain ion channels.
Effets Biochimiques Et Physiologiques
Studies have shown that 5beta-Androstan-6-one, 4,4-dimethyl- can have a number of interesting biochemical and physiological effects. For example, this compound has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which may be responsible for some of its effects on mood and behavior. Additionally, 5beta-Androstan-6-one, 4,4-dimethyl- has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5beta-Androstan-6-one, 4,4-dimethyl- in laboratory experiments is its ability to modulate the activity of ion channels and enhance the release of neurotransmitters. This makes it a valuable tool for researchers studying the brain and nervous system. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are a number of potential future directions for research involving 5beta-Androstan-6-one, 4,4-dimethyl-. Some researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and other conditions affecting the brain and nervous system. Others are interested in further elucidating the mechanism of action of this compound and identifying new targets for its activity. Overall, 5beta-Androstan-6-one, 4,4-dimethyl- is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- typically involves the reaction of androstanone with methylmagnesium bromide, followed by the addition of a second methyl group using a Grignard reagent. This process results in the formation of a relatively pure sample of the compound, which can then be further purified using standard laboratory techniques.
Applications De Recherche Scientifique
One of the primary applications of 5beta-Androstan-6-one, 4,4-dimethyl- is in the field of neuroscience research. This compound has been shown to have a number of interesting effects on the brain and nervous system, including the ability to enhance the release of certain neurotransmitters and modulate the activity of ion channels.
Propriétés
Numéro CAS |
14295-32-0 |
|---|---|
Nom du produit |
5beta-Androstan-6-one, 4,4-dimethyl- |
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(5R,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C21H34O/c1-19(2)9-6-11-21(4)16-8-12-20(3)10-5-7-15(20)14(16)13-17(22)18(19)21/h14-16,18H,5-13H2,1-4H3/t14-,15-,16-,18+,20-,21+/m0/s1 |
Clé InChI |
NXMOMLRGLCYFRT-AKLANTLKSA-N |
SMILES isomérique |
C[C@@]12CCC[C@H]1[C@@H]3CC(=O)[C@H]4[C@@]([C@H]3CC2)(CCCC4(C)C)C |
SMILES |
CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |
SMILES canonique |
CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



